

Application Note: High-Throughput Lipid Extraction Protocols for Mass Spectrometry

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Compound of Interest

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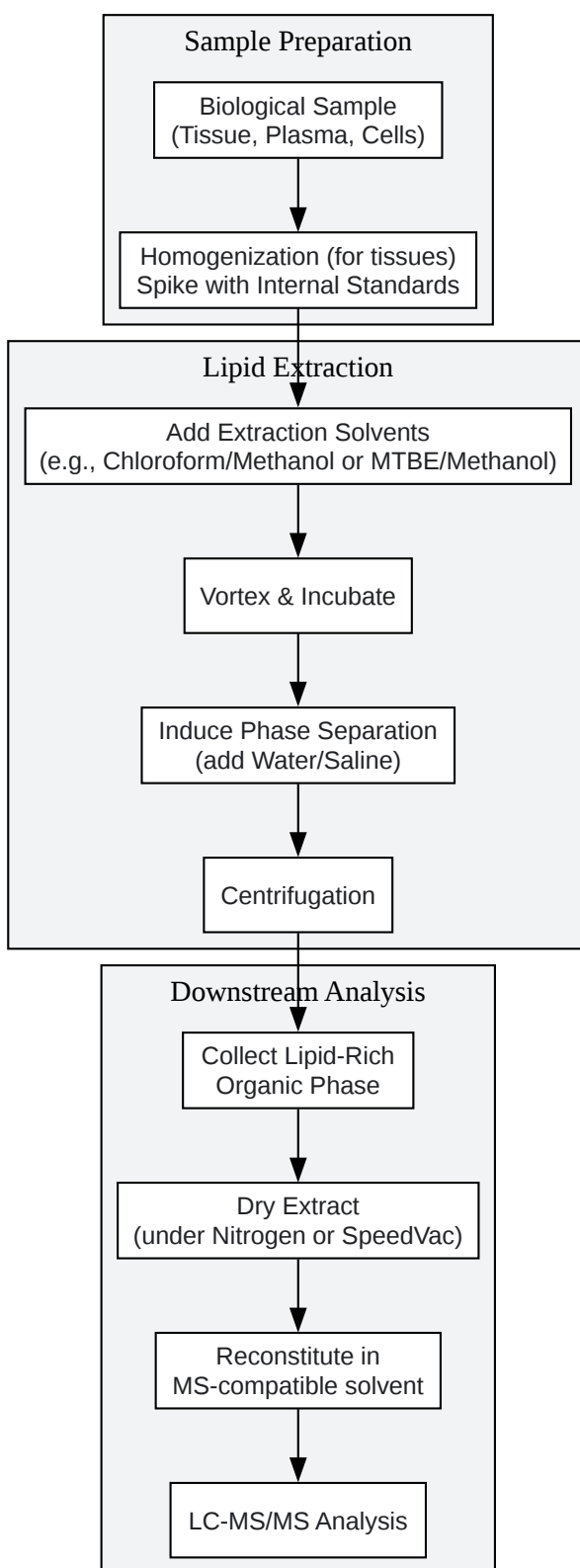
Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly expanding field, largely due to advancements in mass spectrometry (MS) that offer high sensitivity and specificity.^[1] A critical and often limiting step in any lipidomics workflow is the initial extraction of lipids from complex biological matrices such as plasma, tissues, or cells.^[2] The chosen extraction method must be robust, reproducible, and efficient in recovering a broad range of lipid species, from polar to non-polar, to ensure accurate and comprehensive downstream analysis.

This application note provides detailed protocols for three widely used lipid extraction methods compatible with mass spectrometry: the Folch, Bligh-Dyer, and methyl-tert-butyl ether (MTBE) methods. It also presents a comparative summary of these techniques to aid researchers in selecting the most appropriate protocol for their specific sample type and research goals.

General Experimental Workflow

The fundamental principle of lipid extraction from biological samples involves liquid-liquid extraction to separate lipids from other macromolecules like proteins and nucleic acids. This is typically achieved by creating a monophasic or biphasic solvent system that disrupts cellular membranes and solubilizes lipids. The general workflow is depicted below.



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Caption: General workflow for lipid extraction from biological samples.

Comparison of Lipid Extraction Protocols

The choice of extraction solvent system significantly influences the types and quantities of lipids recovered.[3] The Folch and Bligh-Dyer methods are considered "gold-standard" protocols, but the MTBE method has gained popularity due to its efficiency and safety profile.[4][5]

Feature	Folch Method	Bligh-Dyer Method	MTBE (Matyash) Method
Solvent System	Chloroform:Methanol (2:1, v/v)	Chloroform:Methanol:Water (1:2:0.8, v/v/v initial)	Methyl-tert-butyl ether:Methanol (10:3, v/v)
Phase Separation	Addition of water or saline solution.	Addition of chloroform and water.	Addition of water.
Lipid-Rich Phase	Lower (Chloroform) Phase	Lower (Chloroform) Phase	Upper (MTBE) Phase
Advantages	High lipid extraction efficiency; well-established and widely cited.[6]	Suitable for samples with high water content; rapid.[7][8]	Safer (replaces chloroform); upper organic phase simplifies collection and automation; cleaner extracts.[4][5]
Disadvantages	Use of hazardous chloroform; lower phase collection can be challenging.[6]	Use of hazardous chloroform; may underestimate lipids in samples with high fat content.[8]	MTBE is highly volatile, which may affect reproducibility.[9]
Best Suited For	Broad range of lipid classes, especially in tissues like the brain. [10][11]	General purpose, especially for tissue homogenates and cell suspensions.[8]	High-throughput and automated lipidomics; simultaneous extraction of lipids and polar metabolites.[4][12]

Experimental Protocols

The following are detailed protocols for the three lipid extraction methods. It is crucial to use high-purity, LC-MS grade solvents and glass tubes or vials to prevent contamination.[\[13\]](#)

Protocol 1: Folch Lipid Extraction

This method, originally developed for brain tissue, is highly effective for a broad range of lipids. [\[6\]](#) It utilizes a chloroform and methanol mixture to create a monophasic system that becomes biphasic upon the addition of water.

Materials:

- Chloroform (CHCl_3)
- Methanol (MeOH)
- 0.9% NaCl solution (or pure water)
- Glass centrifuge tubes with Teflon-lined caps
- Pasteur pipettes
- Nitrogen gas evaporator or centrifugal vacuum concentrator (SpeedVac)

Procedure:

- Homogenization: For tissue samples, homogenize a known weight (e.g., 50 mg) in a 2:1 (v/v) mixture of chloroform and methanol to a final volume of 20 times the sample volume (e.g., 1 mL for 50 mg of tissue). For liquid samples (e.g., 100 μL of plasma), add 20 volumes of the 2:1 chloroform:methanol mixture.
- Extraction: Vortex the homogenate vigorously for 2 minutes and incubate at room temperature for 20-30 minutes on a shaker.[\[14\]](#)
- Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture.[\[15\]](#) Vortex for 30 seconds and then centrifuge at 2,000 $\times g$ for 10 minutes at 4°C to facilitate phase separation.[\[11\]](#)

- **Lipid Collection:** Two distinct phases will form. Carefully aspirate the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the protein interface between the two layers.[\[15\]](#) For exhaustive extraction, the upper aqueous layer can be re-extracted with the solvent mixture.[\[11\]](#)
- **Drying:** Evaporate the collected chloroform phase to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.[\[15\]](#)
- **Reconstitution:** Reconstitute the dried lipid film in a solvent appropriate for your LC-MS analysis (e.g., Acetonitrile:Isopropanol:Water 65:30:5, v/v/v).[\[16\]](#)

Protocol 2: Bligh-Dyer Lipid Extraction

This method is a modification of the Folch protocol and is particularly suitable for samples with high water content, such as cell suspensions or tissue homogenates.[\[7\]](#)[\[8\]](#)

Materials:

- Chloroform (CHCl_3)
- Methanol (MeOH)
- Deionized Water
- Glass centrifuge tubes
- Vortex mixer
- Centrifuge

Procedure:

- **Sample Preparation:** Start with a sample in an aqueous suspension of 800 μL . For tissues, this would be the homogenate. For plasma, dilute the sample in water.[\[4\]](#)
- **Monophasic Extraction:** Add 3 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly to create a single-phase system, ensuring intimate contact between the solvent and the sample. Incubate for 10-30 minutes at room temperature.[\[8\]](#)

- **Biphasic Separation:** Induce phase separation by adding 1 mL of chloroform, vortexing for 1 minute, and then adding 1 mL of water, followed by another minute of vortexing.[\[4\]](#)[\[8\]](#)
- **Centrifugation:** Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases and pellet the precipitated protein.[\[4\]](#)
- **Lipid Collection:** The lipid-containing lower chloroform phase is collected.
- **Drying and Reconstitution:** Dry the collected organic phase under nitrogen and reconstitute as described in the Folch protocol.

Protocol 3: MTBE (Matyash) Lipid Extraction

This method offers a safer and often more efficient alternative to chloroform-based extractions and is well-suited for high-throughput applications.[\[4\]](#)[\[5\]](#) A key advantage is that the lipid-containing organic phase forms the upper layer, simplifying its collection.[\[6\]](#)

Materials:

- Methanol (MeOH), cold
- Methyl-tert-butyl ether (MTBE), cold
- Deionized Water
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Procedure:

- **Sample Preparation:** Place the sample (e.g., up to 100 µL of plasma or cell suspension) into a 1.5 mL microcentrifuge tube.[\[17\]](#)
- **Solvent Addition:** Add 200 µL of cold methanol and vortex briefly.[\[16\]](#) Then, add 800 µL of cold MTBE.[\[16\]](#)

- Extraction: Vortex for 10 seconds and then shake or incubate at 4°C for 10-60 minutes to ensure complete extraction.[\[15\]](#)[\[17\]](#)
- Phase Separation: Add 200-300 µL of water to induce phase separation.[\[16\]](#)[\[17\]](#) Vortex for 20 seconds.
- Centrifugation: Centrifuge the mixture at 10,000 x g or higher for 2-10 minutes at 4°C.[\[16\]](#)[\[17\]](#) This will separate the phases and pellet the precipitated material at the bottom of the tube.[\[5\]](#)
- Lipid Collection: Carefully collect the upper organic (MTBE) phase and transfer it to a new tube.[\[15\]](#)[\[16\]](#)
- Drying and Reconstitution: Dry the extract using a centrifugal evaporator or a stream of nitrogen and reconstitute as described in the previous protocols.[\[16\]](#)

Quantitative Data Summary

The recovery of different lipid classes is highly dependent on the chosen extraction method. While comprehensive, standardized recovery data is difficult to consolidate due to variations in matrices and analytical platforms, several studies provide valuable comparisons.

Lipid Class	Folch	Bligh-Dyer	MTBE	Single-Phase (BuOH/MeOH)	Notes
Triacylglycerides (TG)	Good	Good	Good[5]	Good	Hexane-isopropanol is also excellent for apolar lipids.[3]
Cholesteryl Esters (CE)	Good	Good	Good[5]	Good	One-phase extractions with polar solvents show poor recovery (<5%).[18]
Phosphatidylcholines (PC)	Excellent[3]	Good[11]	Good[5]	Excellent	-
Phosphatidylinositols (PI)	Good[3]	Moderate	Good	Excellent[1]	Extraction of less abundant lipids is greatly influenced by the solvent system.[3]
Lysophospholipids (LPC, LPE)	Good[11]	Good[11]	Good	Excellent[1]	Polar lipids are generally well-recovered by single-phase methods.[1][18]

Ceramides (Cer)	Good[3]	Moderate[11]	Good	Good	-
Internal Standard Recovery	~86%[1]	-	~73%[1]	~99%[1]	Recovery percentages can vary significantly based on the specific standards and matrix used.

Data compiled from multiple sources and should be considered relative performance.[1][3][5][11][18]

Conclusion

The selection of a lipid extraction protocol is a critical decision in the design of any mass spectrometry-based lipidomics experiment. The Folch and Bligh-Dyer methods remain reliable standards, particularly for comprehensive lipidome coverage from tissue samples. However, the MTBE method presents a compelling alternative, offering improved safety, ease of automation, and comparable or superior recovery for many lipid classes. Researchers should carefully consider the specific lipid classes of interest, sample matrix, and available instrumentation when choosing the most suitable protocol. For optimal results, method validation with relevant internal standards for the specific biological matrix is strongly recommended.

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